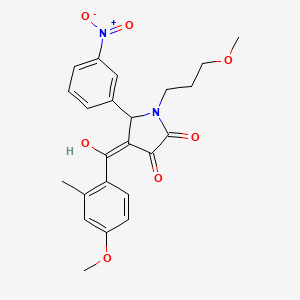![molecular formula C14H10BrClN4O3 B5415829 2-[(6-bromo-4-quinazolinyl)amino]-4-nitrophenol hydrochloride](/img/structure/B5415829.png)
2-[(6-bromo-4-quinazolinyl)amino]-4-nitrophenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(6-bromo-4-quinazolinyl)amino]-4-nitrophenol hydrochloride” is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure, containing two fused six-membered aromatic rings, one of which is a benzene ring and the other is a pyrimidine ring . They are known to exhibit a wide range of biological activities and are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a quinazoline core, with a bromine atom at the 6-position, an amino group at the 2-position linked to a 4-nitrophenol group .Chemical Reactions Analysis
Quinazolines can undergo a variety of chemical reactions, including alkylation, acylation, nitration, halogenation, and others . The specific reactions that “this compound” might undergo would depend on the reaction conditions and the reagents used.Direcciones Futuras
The future directions for research on “2-[(6-bromo-4-quinazolinyl)amino]-4-nitrophenol hydrochloride” could include further studies to determine its physical and chemical properties, synthesis methods, biological activity, mechanism of action, and safety profile. Given the wide range of biological activities exhibited by quinazoline derivatives, it could be of interest in medicinal chemistry .
Propiedades
IUPAC Name |
2-[(6-bromoquinazolin-4-yl)amino]-4-nitrophenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN4O3.ClH/c15-8-1-3-11-10(5-8)14(17-7-16-11)18-12-6-9(19(21)22)2-4-13(12)20;/h1-7,20H,(H,16,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVKDUBWMVNFMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC2=NC=NC3=C2C=C(C=C3)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-methoxy-5-[(2-methylbutanoyl)amino]phenyl}furan-2-carboxamide](/img/structure/B5415759.png)
![2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-4-pyrimidinamine](/img/structure/B5415763.png)
![3-methyl-4-[2-(2-propyn-1-yloxy)benzylidene]-5(4H)-isoxazolone](/img/structure/B5415768.png)
![(2R*,3S*,6R*)-5-butyryl-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5415773.png)
![4-(2-fluoro-5-methylphenoxy)-1-[2-(methylthio)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5415779.png)
![4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methoxyphenol](/img/structure/B5415784.png)
![N-allyl-3,4-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5415789.png)
![(6E)-6-[[1-[2-(4-butan-2-ylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5415795.png)
![Phenol, 2-[-4-(1-piperidyl)-6-pyrimidinyl]-](/img/structure/B5415804.png)
![2-[2-Methoxy-6-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride](/img/structure/B5415809.png)
![6-METHOXY-2-METHYL-3-[(PIPERIDIN-1-YL)METHYL]QUINOLIN-4-OL](/img/structure/B5415826.png)
![(2Z)-3-methyl-2-[(2-phenylpyrimidin-5-yl)methylidene]-6-propan-2-ylcyclohexan-1-one](/img/structure/B5415830.png)

